molecular formula C14H10Cl2FNO2 B5876961 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide

3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide

Cat. No. B5876961
M. Wt: 314.1 g/mol
InChI Key: WGEKORMKSLAUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide selectively targets the EGFR tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting the activity of this kinase, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide blocks the downstream signaling pathways that promote cancer cell growth and proliferation. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the development of atherosclerosis by reducing the expression of inflammatory cytokines in vascular smooth muscle cells. Additionally, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been shown to reduce the severity of acute lung injury in animal models by inhibiting the activation of the EGFR signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide in lab experiments is its high selectivity for the EGFR tyrosine kinase. This allows researchers to specifically target this pathway without affecting other signaling pathways. However, one limitation of using 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide. One area of focus could be on developing more potent and selective inhibitors of the EGFR tyrosine kinase. Additionally, researchers could investigate the use of 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide in combination with other targeted therapies or immunotherapies for cancer treatment. Finally, further studies could be conducted to explore the potential therapeutic applications of 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide in other diseases beyond cancer, such as atherosclerosis and acute lung injury.
Conclusion:
In conclusion, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide, or 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide, is a small molecule inhibitor that selectively targets the EGFR tyrosine kinase. This compound has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment. 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells, sensitize cancer cells to radiation therapy, and have other biochemical and physiological effects. While there are some limitations to using 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide in lab experiments, there are also several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the addition of 4-fluoroaniline and 3,5-dichloro-4-nitrobenzoyl chloride. The resulting product is then reduced with iron powder to yield 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide.

Scientific Research Applications

3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO2/c1-20-13-11(15)6-8(7-12(13)16)14(19)18-10-4-2-9(17)3-5-10/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEKORMKSLAUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6386038

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